Home > Products > Building Blocks P18562 > 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 1211584-18-7

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-1449009
CAS Number: 1211584-18-7
Molecular Formula: C7H7BrN4
Molecular Weight: 227.065
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a versatile precursor for synthesizing various polyheterocyclic ring systems. Its reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate lead to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, differing only by an additional methyl substituent at the 4-position. This structural similarity makes it a relevantly related compound. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. []
  • Relevance: This compound is structurally analogous to 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Both share the same core pyrazolo[3,4-b]pyridine structure with a bromine substituent at the 5-position. The difference lies in the substituent at the 3-position, where the related compound has an iodine atom instead of an amino group. []

6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of novel 6-aminopyrazolo[3,4-b]pyridine derivatives. These derivatives were tested for their anticancer, COX inhibition, and antimicrobial activities. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with both having a methyl group at the 6-position. The related compound differs by having a chlorine atom instead of bromine at the 5-position, a phenyl group at the 1-position, and a cyano group at the 5-position. Despite these differences, the shared core structure and similar functionalities make it a relevant related compound. []

6-Thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound serves as a starting material for synthesizing novel oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were screened for their anticancer activity against various cancer cell lines. []
  • Relevance: Both this compound and 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine share the core pyrazolo[3,4-b]pyridine structure and an amine group at the 3-position, placing them in the same chemical class. The related compound differs by having a thiophenyl group at the 6-position and a trifluoromethyl group at the 4-position. Despite these differences, the shared core structure and similar functionalities make it a relevant related compound. []
Overview

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, which are integral to various biological processes.

Source and Classification

The compound can be classified as a pyrazolo[3,4-b]pyridine derivative, which is a subclass of heterocyclic compounds known for their diverse biological activities. The molecular formula for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is C8H8BrN3C_8H_8BrN_3, and it has a molecular weight of approximately 230.07 g/mol. It is often synthesized for research purposes in the fields of medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves several steps:

  1. Starting Material: The synthesis often begins with commercially available 5-bromo-1H-pyrazole.
  2. Formation of the Bicyclic Structure: The pyrazole structure can be formed or modified through reactions involving various electrophiles.
  3. Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution to introduce different functional groups.
  4. Final Steps: The final product is purified through techniques such as crystallization or chromatography.

Technical Details

The synthetic routes may involve methods such as:

  • Nucleophilic Substitution: Utilizing nucleophiles to replace the bromine atom.
  • Cyclization Reactions: To form the bicyclic structure from simpler precursors.
  • Protecting Group Strategies: To selectively modify functional groups during the synthesis process.
Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine features:

  • A pyrazole ring (five-membered) fused to a pyridine ring (six-membered).
  • A bromine atom at position 5 and a methyl group at position 6.

Data

The compound's structural data includes:

  • Molecular Formula: C8H8BrN3C_8H_8BrN_3
  • Molecular Weight: 230.07 g/mol
  • Canonical SMILES: C[C@H]1=CC(=N2C(=C(N=C2)C=N1)Br)N

This structural representation indicates the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Reactions

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions.
  2. Oxidation and Reduction Reactions: Depending on the reagents used, this compound can undergo redox transformations.
  3. Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling for carbon-carbon bond formation.

Technical Details

Common reagents for these reactions include:

  • Palladium Catalysts for coupling reactions.
  • Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Mechanism of Action

Process

The mechanism of action for 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine primarily involves its interaction with specific molecular targets, particularly protein kinases. By binding to the active sites of these enzymes, it can inhibit their activity, which plays a crucial role in regulating cellular processes such as proliferation and survival.

Data

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant kinase inhibitory properties, making them valuable in therapeutic applications against cancer and other diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

The compound's properties can vary based on purity and preparation methods but are critical for determining its suitability for specific applications in research.

Applications

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing novel kinase inhibitors that are important in cancer treatment.
  2. Biological Studies: Utilized in studies examining signal transduction pathways and cellular proliferation mechanisms.
  3. Chemical Biology: Employed in designing small molecules that modulate biological processes, potentially leading to new therapeutic strategies.
Introduction to Pyrazolo[[3,4-b]]pyridine Scaffolds in Medicinal Chemistry

Structural and Electronic Features of 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine system exhibits tautomeric equilibrium between 1H- and 2H- forms, though crystallographic evidence confirms the 1H-tautomer predominates in the solid state. The ring fusion creates an electron-deficient pyridine moiety juxtaposed with an electron-rich pyrazole component, generating an intrinsic dipole moment (4.5-5.2 D) that facilitates interactions with polarized biological targets. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal significant charge delocalization, with the N1 atom bearing the highest negative charge density (-0.42 e), making it the preferred hydrogen bond acceptor. The C3 position shows the highest electron density in the pyrazole ring (0.18 e), explaining its susceptibility to electrophilic substitution [2]. Nuclear magnetic resonance (NMR) studies confirm distinct proton environments: pyridine protons appear downfield (δ 8.2-9.0 ppm in CDCl₃), while pyrazole protons resonate upfield (δ 6.0-7.0 ppm). These electronic characteristics enable predictable regiochemistry in derivatization reactions, particularly electrophilic substitution at C5/C6 positions and nucleophilic substitution at C3 [2] [8].

Table 1: Fundamental Structural Properties of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

PropertyValue/CharacteristicMethod/Reference
Molecular FormulaC₇H₇BrN₄Elemental Analysis [1]
Molecular Weight227.06 g/molHRMS [1]
Tautomeric Form1H- (predominant)X-ray Crystallography [2]
Key NMR Shifts (CDCl₃)δ 8.67 (s, CH-pyridine), 2.72 (s, CH₃)¹H NMR (400 MHz) [2]
Characteristic IR Bands3300-3400 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=N)FT-IR (KBr) [2]
Calculated Dipole Moment4.8 DB3LYP/6-311G(d,p) [2]

Role of Bromo and Methyl Substituents in Bioactive Pyrazolo[3,4-b]pyridine Derivatives

Strategic placement of bromine and methyl groups at C5 and C6 positions transforms the core scaffold into pharmacologically active derivatives through complementary mechanisms:

  • Bromine at C5: The bromine atom serves dual roles: 1) as a steric and electronic modulator of ring reactivity, and 2) as a synthetic handle for cross-coupling reactions. Positioned ortho to the pyridine nitrogen, bromine withdraws electron density (σₚ = +0.23) via inductive effects, enhancing the electrophilic character of adjacent carbon centers. This facilitates nucleophilic aromatic substitution (SₙAr) at C6 when activated by electron-withdrawing groups. More significantly, bromine enables transition metal-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig) for introducing complex pharmacophores. In protein interactions, the C5-bromine occupies hydrophobic pockets through halogen bonding, with the σ-hole (positive electrostatic potential) interacting with carbonyl oxygen atoms (bond length ≈ 3.0-3.5 Å) [1] [5]. This halogen bonding potential enhances target affinity by 2-5 fold in kinase inhibitors compared to chloro analogs [5].

  • Methyl at C6: The methyl group exerts subtle but crucial influences: 1) steric blockade of metabolic oxidation at C6, 2) electron donation (σₚ = -0.17) through hyperconjugation, increasing nucleophilicity at C5, and 3) hydrophobic interactions with protein subpockets. Molecular dynamics simulations reveal methyl groups contribute -2.5 to -3.5 kcal/mol binding energy via van der Waals contacts with aliphatic residues (Val, Leu, Ile). Compared to unsubstituted analogs, C6-methylated derivatives show 3-fold enhanced metabolic stability in human liver microsomes due to blocked hydroxylation pathways [1] [6]. The combined bromo-methyl pattern creates a steric and electronic gradient across the pyridine ring, directing subsequent functionalization to specific positions.

Table 2: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives with Different C5/C6 Substituents

CompoundC5 SubstituentC6 SubstituentKey Biological ActivityReference
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineBrCH₃Mps1 kinase inhibition (IC₅₀ = 2.6 nM) [5] [1]
5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amineBrCyclopropylKinase inhibitor intermediate [4]
5-Bromo-6-(3-methylpyrazol-1-yl)pyridin-3-amineBr3-MethylpyrazoleNot fully characterized [3]
6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydeClHVilsmeier-Haack reaction product [2]
5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineBrCyclopropylKinase inhibitor precursor [7] [9]

Historical Evolution of Pyrazolo[3,4-b]pyridines in Drug Discovery

The medicinal exploration of pyrazolo[3,4-b]pyridines progressed through distinct phases:

  • Early Synthetic Development (1970s-1990s): Initial routes focused on cyclocondensation reactions, particularly the [3+2] cycloadditions between aminopyridines and diazo compounds. The landmark Vilsmeier-Haack formylation of 5-acetylamino-3-methyl-1-phenylpyrazole (yielding 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) demonstrated the scaffold's synthetic accessibility and established robust protocols still in use [2]. These methods enabled gram-scale production but lacked regiocontrol for C5/C6 disubstitution.

  • Bioisosteric Exploration Era (2000-2010): Recognition of pyrazolo[3,4-b]pyridine as a purine isostere stimulated targeted research. Key advancements included: 1) identification as ATP-competitive kinase inhibitors (IC₅₀ ~100 nM for PIM-1 kinase), 2) development of regioselective C-H functionalization at C6 via directed ortho-metalation, and 3) demonstration of anticancer activity in MCF-7 breast cancer cells (IC₅₀ = 5.6 µM) with selective apoptosis induction [6]. The 5-bromo-6-methyl pattern emerged as a privileged pharmacophore during this period, enabling efficient derivatization via Suzuki coupling.

  • Modern Targeted Therapy Applications (2015-Present): Contemporary research leverages the 5-bromo-6-methyl scaffold for specific oncological targets: Mps1 kinase inhibitors (IC₅₀ = 2.6 nM) inducing mitotic catastrophe [5], TRK inhibitors for tropomyosin receptor kinase-driven cancers (IC₅₀ = 56 nM) [10], and allosteric modulators of GPCRs. The scaffold's versatility is evidenced in clinical candidates like BOS-172722 (Mps1 inhibitor in Phase I) and CFI-402257 (structurally related pyrido[3,4-d]pyrimidine) [5]. Automated synthesis and computational modeling (DFT, QSAR, docking) now guide rational design of C3-aminated derivatives like 5-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine as lead compounds.

Table 3: Historical Milestones in Pyrazolo[3,4-b]pyridine-Based Drug Discovery

Time PeriodKey AdvancementImpact on 5-Bromo-6-methyl DerivativesReference
1978Vilsmeier-Haack reaction on acetamidopyrazolesEnabled fused ring synthesis with aldehyde functionality [2]
2007Identification as PIM-1 kinase inhibitorsEstablished scaffold relevance in oncology [6]
2015BOS-172722 (Mps1 inhibitor) enters clinical trialsValidated related scaffold for mitosis targeting [5]
2020Discovery of pyrazolo[3,4-b]pyridine PIM-1 inhibitorsDemonstrated IC₅₀ = 26 nM for optimized derivatives [6]
2023TRK inhibitor development with pyrazolo[3,4-b]pyridinesExpanded to kinase targets beyond mitosis [10]
2024Novel 3,3′-bipyrazolo[3,4-b]pyridine synthesisAdvanced complex derivatives from brominated precursors [2]

Compounds Mentioned in Article

  • 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 5-Bromo-6-(3-methylpyrazol-1-yl)pyridin-3-amine
  • 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
  • 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Properties

CAS Number

1211584-18-7

Product Name

5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C7H7BrN4

Molecular Weight

227.065

InChI

InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12)

InChI Key

FSCVFKIHSUSHBF-UHFFFAOYSA-N

SMILES

CC1=NC2=NNC(=C2C=C1Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.